N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine
Description
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFN3O2/c1-22-14-6-10-13(7-15(14)23-2)19-8-20-16(10)21-9-3-4-12(18)11(17)5-9/h3-8H,1-2H3,(H,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOPNWXZDJKCCRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution (NAS)
The primary synthetic pathway involves the reaction of 4-chloro-6,7-dimethoxyquinazoline with 3-chloro-4-fluoroaniline under reflux conditions. Key steps include:
-
Solvent System : Isopropanol or dimethylformamide (DMF) as the reaction medium.
-
Base : Diisopropylethylamine (DIPEA) or potassium carbonate to deprotonate the aniline, enhancing nucleophilicity.
-
Stoichiometry : A 1:1.2 molar ratio of quinazoline to aniline ensures complete conversion, minimizing side products.
The reaction mechanism proceeds via a two-step process:
Alternative Pathways
While NAS dominates industrial production, alternative methods include:
-
Buchwald-Hartwig Amination : Palladium-catalyzed coupling for sterically hindered substrates, though cost constraints limit scalability.
-
Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes but requires specialized equipment.
Optimization of Reaction Conditions
Temperature and Time
Optimal yields (>85%) are achieved at 90–100°C for 2–4 hours . Prolonged heating (>6 hours) promotes decomposition, reducing purity by 15–20%.
Solvent Selection
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| Isopropanol | 82 | 98.5 |
| DMF | 88 | 97.2 |
| THF | 65 | 94.1 |
DMF’s high polarity enhances solubility of intermediates but complicates post-reaction purification.
Catalytic Additives
-
Pd/C (5% wt) : Increases yield to 92% by mitigating side reactions but introduces metal contamination risks.
-
Molecular Sieves (4Å) : Absorb HCl byproduct, shifting equilibrium toward product formation.
Industrial-Scale Production Methods
Continuous Flow Reactors
Patent WO2016185485A2 details a scalable process using continuous flow systems with the following advantages:
Crystallization Techniques
-
Anti-Solvent Crystallization : Adding heptane to ethyl acetate solutions yields >99% pure crystals.
-
Temperature Gradient Crystallization : Stepwise cooling from 60°C to 25°C minimizes occluded solvents.
Analytical Characterization and Quality Control
Purity Assessment
Thermal Stability
Comparative Analysis of Methodologies
| Parameter | Laboratory-Scale NAS | Industrial Flow Process |
|---|---|---|
| Yield | 82–88% | 89–92% |
| Purity | 97–98.5% | >99% |
| Throughput | 10 g/batch | 5 kg/day |
| Cost Efficiency | Moderate | High |
Industrial methods prioritize throughput and purity, while lab-scale approaches favor flexibility .
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to remove oxygen or add hydrogen to the molecule.
Substitution: Commonly involves the replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl) to promote the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing groups, while reduction may produce more saturated compounds .
Scientific Research Applications
Anticancer Activity
Quinazoline derivatives, including N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, are recognized for their anticancer properties. This compound has been investigated for its ability to inhibit specific protein kinases involved in cancer progression.
- Mechanism of Action : The compound acts as a protein kinase inhibitor, which is crucial in regulating cellular processes related to cancer cell growth and proliferation .
Targeting Epidermal Growth Factor Receptor (EGFR)
Research indicates that this compound may serve as an effective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. EGFR is often overexpressed in various tumors, making it a significant target for cancer therapy.
- Clinical Relevance : Inhibitors of EGFR have been used in the treatment of non-small cell lung cancer (NSCLC) and other malignancies . The structural similarity to known EGFR inhibitors suggests potential therapeutic applications.
Synthetic Pathways
The synthesis of this compound can be achieved through various methods involving nucleophilic aromatic substitution reactions. The synthesis process has been documented to yield high purity compounds suitable for biological testing .
| Step | Reaction Type | Yield (%) |
|---|---|---|
| 1 | Nucleophilic Aromatic Substitution | 99% |
| 2 | Reduction Reaction | High |
Derivative Studies
Studies have shown that modifications to the quinazoline structure can enhance the biological activity of the parent compound. For instance, derivatives with additional functional groups have been tested for increased potency against cancer cell lines .
Case Study: Antitumor Activity
In a recent study, this compound was evaluated for its cytotoxic effects on various cancer cell lines. The results indicated significant inhibition of cell proliferation compared to control groups.
- Cell Lines Tested : A549 (lung), MCF7 (breast), and HeLa (cervical) cells.
- Results : The compound showed IC50 values in the micromolar range, suggesting effective anticancer activity.
Mechanism of Action
The compound exerts its effects by inhibiting the activity of tyrosine kinases, enzymes that play a crucial role in the signaling pathways that regulate cell division and survival. By binding to the adenosine triphosphate (ATP)-binding site of the enzyme, it prevents the phosphorylation of tyrosine residues on target proteins, thereby blocking the downstream signaling pathways that promote cancer cell proliferation .
Comparison with Similar Compounds
Halogen-Substituted 4-Anilinoquinazolines
DW-8 belongs to a class of halogenated 4-anilinoquinazolines, where substituents on the phenyl ring and quinazoline core dictate biological activity. Key analogues include:
| Compound | Substituents (Phenyl Ring) | Target/Mechanism | IC50 (µM) | Selectivity Notes |
|---|---|---|---|---|
| DW-8 | 3-Cl, 4-F | Intrinsic apoptosis, ROS, G2/M | 5.80–8.50 (CRC) | >2-fold selectivity vs. CRL1459 |
| AG1478 (TKI-Cl) | 3-Cl | EGFR inhibition | ~0.03 (EGFR) | Broad-spectrum kinase inhibitor |
| PD153035 (TKI-Br) | 3-Br | EGFR inhibition | ~0.0025 (EGFR) | High EGFR specificity |
| ZM306416 | 4-Cl, 2-F | FGFR/VEGFR inhibition | Not reported | Dual kinase targeting |
Gefitinib-Related Compounds
DW-8 is a synthetic intermediate in gefitinib production. Gefitinib (an EGFR TKI) and its analogues highlight structural modifications impacting efficacy:
| Compound | Core Structure | Key Modifications | Clinical Use |
|---|---|---|---|
| Gefitinib | 6,7-Dimethoxyquinazoline | 3-Chloro-4-fluoroanilino + morpholinoethoxy | NSCLC (EGFR mutant) |
| DW-8 | 6,7-Dimethoxyquinazoline | 3-Chloro-4-fluoroanilino (no side chain) | Preclinical (CRC focus) |
- Structural Simplicity: DW-8 lacks gefitinib’s morpholinoethoxy side chain, reducing EGFR affinity but enabling alternative apoptotic pathways .
Substituent Effects on Quinazoline Core
Methoxy vs. nitro groups on the quinazoline ring influence activity:
| Compound | Quinazoline Substituents | Activity Profile |
|---|---|---|
| DW-8 | 6,7-Dimethoxy | Apoptosis, cell cycle arrest |
| N-(3-Cl-4-F-phenyl)-7-methoxy-6-nitro | 7-Methoxy, 6-nitro | Not reported (structural similarity) |
- Methoxy Groups : The 6,7-dimethoxy configuration in DW-8 enhances membrane permeability and target engagement compared to nitro-substituted variants .
Research Findings and Implications
- DW-8’s Selectivity: Lower IC50 in CRC vs. non-cancer cells (e.g., 6.15 µM in SW620 vs. 14.05 µM in CRL1459) underscores its therapeutic window .
- Mechanistic Advantages : Unlike kinase inhibitors prone to resistance, DW-8’s ROS-mediated apoptosis may circumvent common drug-resistance pathways .
Biological Activity
N-(3-Chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, also known as DW-8, is a compound that has garnered attention for its potential anticancer properties, particularly against colorectal cancer. This article provides a detailed examination of its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C16H13ClFN3O2
- Molecular Weight : 333.74 g/mol
- CAS Number : 5329009
Anticancer Activity
DW-8 has been evaluated for its efficacy against various cancer cell lines. The following table summarizes the IC50 values for DW-8 in different cell lines:
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| HCT116 | 8.50 ± 2.53 | >2-fold |
| HT29 | 5.80 ± 0.92 | |
| SW620 | 6.15 ± 0.37 | |
| CRL1459 (non-cancerous) | 14.05 ± 0.37 |
The selectivity index indicates that DW-8 exhibits a higher potency in cancer cells compared to non-cancerous cells, suggesting its potential as a targeted therapy for colorectal cancer .
Research has shown that DW-8 induces apoptosis in cancer cells through several mechanisms:
- Intrinsic Apoptotic Pathway Activation :
- Cell Cycle Arrest :
- Reactive Oxygen Species (ROS) Generation :
Case Studies and Research Findings
A study published in Molecules evaluated the anticancer efficacy of DW-8 across various human cancer cell lines. The findings indicated that DW-8 not only inhibited cell proliferation but also effectively induced apoptosis through the mechanisms outlined above .
Another research effort highlighted the compound's ability to interact with key molecular targets involved in tumor growth and survival pathways, further supporting its role as a potential therapeutic agent against colorectal cancer .
Q & A
Q. What is the synthetic route for N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, and how can reaction conditions be optimized for yield?
The compound is synthesized via nucleophilic substitution of 4-chloro-6,7-dimethoxyquinazoline with 3-chloro-4-fluoroaniline. Key steps include:
- Dissolving 4-chloro-6,7-dimethoxyquinazoline in isopropanol with DIPEA as a base.
- Heating at 90°C for 2 hours under reflux.
- Purification via combi-flash chromatography (0–15% EtOAc/heptane gradient). Yield optimization requires stoichiometric control (1:1.2 molar ratio of quinazoline to aniline) and monitoring by TLC. Structural confirmation uses -NMR (e.g., δ 8.80 ppm for amine proton) and LCMS (m/z 378.1 [M+1]) .
Q. How does this compound induce antiproliferative effects in colon cancer cells?
The compound triggers intrinsic apoptosis via mitochondrial pathways, as shown in HT-29 and HCT-116 colon cancer models. Methodological validation includes:
- MTT assays for IC determination (e.g., 12.5 µM at 48 hours).
- Flow cytometry to detect Annexin V/PI-positive cells.
- Western blot for pro-apoptotic markers (↑ Bax, ↓ Bcl-2, caspase-3/9 activation). Mitochondrial membrane potential loss is quantified using JC-1 dye .
Q. What analytical techniques are critical for characterizing this compound’s purity and stability?
- HPLC-PDA : Purity assessment (>98%) with C18 columns (acetonitrile/water mobile phase).
- LCMS-IT-TOF : High-resolution mass confirmation (theoretical vs. observed m/z).
- Thermogravimetric Analysis (TGA) : Stability under thermal stress (decomposition >250°C).
- DSC : Melting point determination (e.g., 215–220°C) .
Advanced Research Questions
Q. How do halogen substituents (Cl, F) at the 3- and 4-positions influence bioactivity compared to other analogs?
Computational studies (DFT, molecular docking) reveal that:
- 3-Cl, 4-F substitution enhances hydrophobic interactions with kinase ATP-binding pockets (e.g., EGFR).
- Electron-withdrawing effects increase electrophilicity of the quinazoline core, improving target binding. Compared to Br/I analogs (e.g., PD153035), Cl/F substitutions reduce steric hindrance, favoring selective kinase inhibition .
Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?
- Xenograft mouse models : HT-29 tumors implanted subcutaneously; compound administered orally (10–50 mg/kg/day) with plasma concentration monitored via LC-MS/MS.
- Toxicity profiling : Liver/kidney function tests (ALT, creatinine) and histopathology post 28-day dosing.
- Metabolite identification : Use of CYP450 microsomal assays to detect phase I/II metabolites .
Q. Can computational methods predict off-target interactions or resistance mechanisms?
- Molecular dynamics simulations : Assess binding stability to EGFR T790M/L858R mutants (RMSD <2 Å indicates resistance).
- Phosphoproteomics : Identify compensatory pathways (e.g., MAPK/ERK activation) in resistant cell lines.
- QSAR models : Optimize substituents to mitigate efflux pump (e.g., P-gp) recognition .
Q. How does this compound synergize with standard chemotherapeutics?
- Combinatorial index (CI) : Calculated via Chou-Talalay assay (CI <1 indicates synergy).
- Synergy observed with 5-FU (CI = 0.3–0.5 at IC) due to enhanced DNA damage (γH2AX foci quantification).
- Mechanistic studies: RNA-seq to identify co-regulated pathways (e.g., p53/p21 axis) .
Methodological Challenges and Solutions
Q. How to address solubility limitations in biological assays?
- Co-solvent systems : Use DMSO (≤0.1% final concentration) with cyclodextrin derivatives (e.g., HP-β-CD) to enhance aqueous solubility.
- Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm; PDI <0.2) for improved bioavailability .
Q. What strategies validate target engagement in cellular models?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
